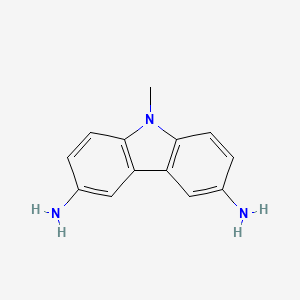

9-Methyl-9H-carbazole-3,6-diamine

Description

Contextualization within Modern Carbazole (B46965) Chemistry and its Derivatives

Carbazole and its derivatives have long been a focal point of chemical research due to their excellent electronic and photophysical properties, high thermal stability, and good hole-transporting capabilities. mdpi.com These characteristics make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.comontosight.ai The carbazole unit, a nitrogen-containing heterocyclic aromatic compound, can be readily modified at various positions, allowing for the fine-tuning of its electronic and optical properties. researchgate.net

The 3,6-disubstituted carbazoles, in particular, are of significant interest as they allow for the extension of the π-conjugated system, which can lead to materials with enhanced charge transport and tailored emission characteristics. researchgate.net The introduction of a methyl group at the 9-position of the carbazole nitrogen not only improves solubility but also influences the electronic properties of the molecule. ontosight.ai

Significance of Diamine Functionality for Molecular Design and Synthesis

The presence of two amine groups at the 3 and 6 positions of the 9-methyl-9H-carbazole core is a key feature that greatly enhances its utility in molecular design and synthesis. This diamine functionality provides several advantages:

Reactive Sites for Polymerization: The amine groups serve as reactive sites for polymerization reactions, enabling the synthesis of polycarbazoles. These polymers can be created through either chemical or electrochemical oxidation methods. nih.gov

Foundation for Complex Derivatives: The amine groups can be readily modified to create a wide array of derivatives with specific functionalities. For example, they can be reacted to form Schiff bases or undergo condensation reactions to produce more complex molecular architectures. acs.orgnih.gov

Enhanced Intermolecular Interactions: The hydrogen-bonding capability of the amine groups can influence the solid-state packing of the molecules, which in turn affects the material's bulk properties, such as charge mobility.

Bioconjugation: In the context of biomedical applications, the diamine functionality is crucial for conjugating the carbazole unit to biomolecules, such as proteins or DNA, enabling its use in bioimaging and as a biological probe. ontosight.airesearchgate.net

Overview of Current Research Trajectories and Emerging Applications

Current research on 9-Methyl-9H-carbazole-3,6-diamine and its derivatives is primarily focused on two main areas: organic electronics and biomedical applications.

Organic Electronics:

In the realm of organic electronics, this compound is being investigated as a promising material for:

Hole-Transporting Layers (HTLs) in OLEDs: Its inherent hole-transporting properties make it a suitable candidate for use in the HTL of OLED devices. ontosight.airesearchgate.net Efficient hole injection and transport are critical for achieving high device performance. While specific performance data for OLEDs using this exact compound is not widely published, related 3,6-disubstituted carbazole derivatives have shown promising results in enhancing OLED efficiency and lifetime. mdpi.comnih.govdntb.gov.ua

Electrochromic Devices: Polymers derived from this compound can exhibit electrochromic properties, meaning they can change color in response to an applied voltage. This makes them suitable for applications such as smart windows and displays. epa.gov

Organic Solar Cells (OSCs): The electron-donating nature of the carbazole core makes it a potential component in the active layer of organic solar cells. ontosight.aichembk.com

Biomedical Applications:

The fluorescent nature of the carbazole core, combined with the reactive diamine groups, makes this compound an attractive scaffold for:

Bioimaging and Biosensing: Carbazole derivatives are being explored as fluorescent probes for the detection of various analytes and for imaging biological processes within living cells. researchgate.netresearchgate.net The diamine functionality allows for the attachment of targeting moieties to direct the probe to specific cellular components.

Theranostics: There is growing interest in developing "theranostic" agents that can both diagnose and treat diseases. Carbazole-based compounds are being investigated for their potential in photodynamic therapy, where they can generate reactive oxygen species to kill cancer cells upon light activation, while also allowing for fluorescent imaging. nih.govrsc.org

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H13N3 | nih.govalfa-chemistry.com |

| Molecular Weight | 211.26 g/mol | nih.gov |

| CAS Number | 46498-17-3 | nih.gov |

| IUPAC Name | 9-methylcarbazole-3,6-diamine | nih.gov |

| Boiling Point (at 760 mmHg) | 493.6°C | alfa-chemistry.com |

| Flash Point | 252.3°C | alfa-chemistry.com |

| Density | 1.32 g/cm³ | alfa-chemistry.com |

Table of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 3,6-bis(4,6-diphenylpyridin-2-yl)-9-ethyl-9H-carbazole | |

| N1-(4-(diphenylamino)phenyl)-N4,N4-diphenyl-N1-(9,9-diphenyl-9H-fluoren-7-yl)benzene-1,4-diamine | |

| N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine | |

| 4-(9H-carbazol-9-yl)triphenylamine | |

| 10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) | |

| 3-(6-benzothiazol-2-yl-9H-hexylcarbazole-3-yl)-2-cyano-acylic acid | |

| 3-[5-(6-benzothiazol-2-yl-9H-hexylcarbazole-3-yl)-thiophen-2-yl]-2-cyan-acylic acid | |

| 9-methyl-9H-carbazole-3,6-dicarbaldehyde |

Properties

IUPAC Name |

9-methylcarbazole-3,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-16-12-4-2-8(14)6-10(12)11-7-9(15)3-5-13(11)16/h2-7H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIAHQAOODFLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196856 | |

| Record name | 9-Methyl-9H-carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46498-17-3 | |

| Record name | 9-Methyl-9H-carbazole-3,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46498-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyl-9H-carbazole-3,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046498173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyl-9H-carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-9H-carbazole-3,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 Methyl 9h Carbazole 3,6 Diamine and Its Derivatives

Regioselective Synthesis Strategies for Carbazole-3,6-diamines

Achieving specific substitution patterns, such as the 3,6-diamine configuration, is crucial for tuning the properties of carbazole (B46965) derivatives. Regioselectivity is a central theme in the synthesis of these compounds, ensuring the precise placement of functional groups. oregonstate.edu

A primary strategy for regioselective synthesis involves the use of starting materials where the desired substitution pattern is already established. For instance, the synthesis of 9H-carbazole-3,6-dicarbonitrile is a key pathway, as the nitrile groups can be subsequently reduced to primary amines to yield the target 3,6-diamine structure. A catalytic, high-yield, and scalable procedure for 9H-carbazole-3,6-dicarbonitrile has been developed starting from 3,6-dibromo-9H-carbazole. mdpi.comresearchgate.net This cyanation reaction provides a direct and reliable method for installing functional groups at the 3 and 6 positions.

Another approach relies on controlling the cyclization step during the formation of the carbazole ring. In palladium-catalyzed cyclizations of substituted N-arylated o-iodoanilines, the regioselectivity of the ring closure can be influenced by steric effects from substituents on the aniline ring. nih.gov For example, the cyclization tends to occur at the less sterically hindered position, allowing for a degree of control over the final substitution pattern of the carbazole product. nih.gov By carefully selecting substituted anilines and coupling partners, chemists can direct the formation of specific isomers. oregonstate.edu

Palladium-Catalyzed Coupling Reactions in Carbazole Diamine Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis and features prominently in the construction of carbazole diamines and their precursors. These methods offer high efficiency and functional group tolerance. organic-chemistry.org Palladium-catalyzed reactions can be employed for both the formation of the carbazole tricycle and the introduction of nitrogen-containing functional groups.

One powerful strategy involves a tandem sequence of C-H bond functionalization and C-N bond formation. nih.gov This approach can be used to assemble unsymmetrical carbazoles from biaryl amide substrates. nih.gov Another key method is the intramolecular palladium-catalyzed arylation of N-arylated o-iodoanilines, which proceeds in the same pot after an initial N-arylation step to produce the carbazole core. nih.gov

The direct synthesis of N-substituted carbazoles has also been achieved through the palladium-catalyzed amination of cyclic iodonium salts with anilines. beilstein-journals.org This method involves a cascade reaction where an initial C-N bond formation is followed by a Pd-mediated intramolecular cross-coupling to close the carbazole ring. beilstein-journals.org The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields. Common catalysts include Pd(OAc)₂, often paired with ligands like Xantphos to facilitate the desired transformation. beilstein-journals.org

Below is a table summarizing various palladium-catalyzed systems used in the synthesis of carbazole derivatives.

| Catalyst | Ligand | Base / Additive | Solvent | Temperature (°C) | Application | Yield (%) | Reference |

| Pd(OAc)₂ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ | p-xylene | 125 | N-Arylation with cyclic iodonium salts | up to 71 | beilstein-journals.org |

| Pd(OAc)₂ (5 mol%) | - | Cu(OAc)₂ (catalytic) | Toluene | 120 | Intramolecular C-H functionalization | ~100 | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | - | 1,4-dioxane/H₂O | Reflux | Suzuki coupling for aryl-aryl bond formation | - | mdpi.com |

| Pd₂(dba)₃·dba | dppf | Zn, Zn(OAc)₂ | aq. DMF | 110 | Cyanation of dibromocarbazole | 53 | mdpi.com |

| Pd(II) | - | Pivalic Acid | - | - | Intramolecular oxidative C-C bond formation | - | organic-chemistry.org |

Cyclization and Dehydrogenation Approaches for Carbazole Ring Formation

The formation of the central five-membered pyrrole ring fused to two benzene rings is the defining step in carbazole synthesis. Various cyclization strategies have been developed over the years, ranging from classical named reactions to modern catalytic methods.

A common and versatile approach is the cyclization of diphenylamine precursors. oregonstate.edu This can be achieved through oxidative conditions, often mediated by transition metals. For example, the palladium-mediated oxidative cyclization of N,N-diarylamines is a widely used method to construct the carbazole framework. nih.gov

Dehydrogenative cyclization offers another route, particularly for synthesizing N-H carbazoles. The iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, using a copper cocatalyst and air as the terminal oxidant, proceeds via an intramolecular direct C-H amination to furnish the carbazole product. organic-chemistry.orgacs.org

Classical methods, while sometimes requiring harsh conditions, remain relevant. These include:

Borsche-Drechsel Cyclization: This method involves the cyclization of cyclohexanone arylhydrazones followed by oxidation to yield the carbazole. diva-portal.org

Graebe-Ullmann Synthesis: In this reaction, a diazonium salt intermediate derived from an N-arylated ortho-substituted amine decomposes under heat or light to form the carbazole. diva-portal.org

Pschorr Reaction: This pathway also uses a diazonium salt, which is decomposed with a copper catalyst to generate a radical that subsequently cyclizes to form the carbazole ring. diva-portal.org

More recent approaches utilize visible light to induce intramolecular C-H amination, converting 2-azidobiphenyls into carbazoles under mild conditions, with nitrogen as the only byproduct. rsc.org

Optimization of Reaction Conditions and Scalability Considerations

Optimizing reaction parameters is essential for maximizing yield, minimizing byproducts, and ensuring the practicality of a synthetic route. For the synthesis of carbazole diamines, key variables include the choice of catalyst, ligand, solvent, base, and temperature.

In palladium-catalyzed reactions, for example, a screen of different palladium precatalysts showed that Pd(OAc)₂ was highly efficient for converting 2-acetaminobiphenyl to N-acetylcarbazole. nih.gov The choice of oxidant in such reactions is also crucial; while a stoichiometric amount of Pd(OAc)₂ can effect the transformation, a catalytic amount combined with a co-oxidant like Cu(OAc)₂ under an oxygen atmosphere provides near-quantitative yields. nih.gov The use of pivalic acid as a reaction solvent in place of acetic acid has been shown to result in greater reproducibility and higher yields for intramolecular palladium(II)-catalyzed oxidative C-C bond formation. organic-chemistry.org

Scalability is a critical consideration for practical applications. A synthetic method must be robust enough to be performed on a larger scale without significant loss of yield or purity. The synthesis of carbazole natural products has demonstrated this potential; for instance, an efficient gram-scale synthesis of Clausine C was achieved using a visible light-induced intramolecular C-H amination, highlighting the applicability of this method for larger quantities. nih.gov The development of a high-yielding and scalable procedure for 9H-carbazole-3,6-dicarbonitrile, a key precursor to the corresponding diamine, is another example of a process designed with scalability in mind. researchgate.net This route is particularly advantageous as it avoids the use of pyrophoric or other hazardous reagents that can complicate large-scale synthesis. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Carbazole Diamines

The principles of green chemistry are increasingly influencing the design of synthetic routes for carbazoles, aiming to reduce environmental impact by using safer solvents, minimizing waste, and employing milder, more efficient reaction conditions. mdpi.com

Key green strategies applied to carbazole synthesis include:

Catalysis: The use of catalytic instead of stoichiometric reagents is a fundamental green principle. Palladium-catalyzed cross-coupling reactions are inherently greener than many classical methods that require harsh conditions and produce significant waste. diva-portal.org The development of magnetically recoverable palladium nanocatalysts further enhances sustainability by allowing for easy separation and reuse of the catalyst. organic-chemistry.org

Alternative Energy Sources: Visible light has emerged as a mild and sustainable energy source for promoting reactions. The visible-light-induced intramolecular C-H amination of aryl sulfilimines or 2-azidobiphenyls to form carbazoles avoids the need for high temperatures or transition metal catalysts. rsc.orgnih.gov

Green Solvents: Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives. An effective protocol for synthesizing carbazoles has been reported using water as a co-solvent under visible light promotion. rsc.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product. Tandem reactions and cyclization strategies that form the carbazole ring with minimal byproduct formation, such as the evolution of nitrogen gas from azide precursors, are examples of atom-economical processes. rsc.org

The following table contrasts traditional and greener approaches to carbazole synthesis.

| Feature | Traditional Synthetic Methods | Green/Sustainable Synthetic Methods |

| Energy Source | High temperatures (heating, reflux) | Visible light, microwave irradiation |

| Reagents | Stoichiometric amounts of harsh reagents (e.g., strong acids) | Catalytic amounts of transition metals (Pd, Cu, Ir), photocatalysts |

| Solvents | Halogenated or other hazardous organic solvents | Water, green biochar-supported catalysts, solvent-free conditions |

| Leaving Groups/Byproducts | Often produce significant waste | Benign byproducts like N₂; use of recoverable catalysts |

| Safety | May involve hazardous intermediates (e.g., diazonium salts) or pyrophoric reagents | Use of safer precursors like aryl sulfilimines instead of potentially explosive azides |

Advanced Spectroscopic and Electrochemical Investigations of 9 Methyl 9h Carbazole 3,6 Diamine and Its Analogs

Photophysical Characterization: Absorption, Emission, and Excited State Dynamics

The photophysical properties of carbazole (B46965) derivatives are central to their application in optoelectronic devices. These properties, including light absorption, emission, and the dynamics of their excited states, are highly sensitive to their molecular structure and environment.

Luminescence Quantum Yields and Lifetimes

The photoluminescence quantum yield (PLQY) and excited-state lifetime are critical parameters that define the efficiency of a light-emitting material. For carbazole derivatives, these values can vary significantly. For instance, certain carbazolylgold(III) complexes, which are analogs, have demonstrated high PLQYs of up to 80% in solid-state thin films, coupled with short excited-state lifetimes as low as 1 microsecond. nih.gov This high efficiency is attributed to mechanisms like thermally activated delayed fluorescence (TADF), which provides an additional radiative decay channel. nih.gov

In the case of 3,6-diaminocarbazole derivatives, the fluorescence behavior is a key area of study. While specific PLQY values for 9-Methyl-9H-carbazole-3,6-diamine are not extensively documented in publicly available literature, studies on the parent compound, 3,6-diaminocarbazole (DAC), show it is a fluorescent molecule. rsc.org Research on DAC-modified peptide nucleic acids (PNA) has shown a remarkable increase in fluorescence intensity—up to 35.5-fold—when hybridized with complementary DNA. rsc.org This suggests that the local environment and molecular interactions dramatically impact the emissive properties of the diaminocarbazole core. rsc.org

| Compound/System | Quantum Yield (Φ) | Excited State Lifetime (τ) | Notes |

| Carbazolylgold(III) Complex (Analog 1) | Up to 80% (in film) | ~1.0 µs | Emission attributed to phosphorescence and TADF. nih.gov |

| Carbazolylgold(III) Complex (Analog 2) | - | 0.5 µs (in toluene) | Shorter lifetime suggests efficient TADF from the ligand-to-ligand charge transfer state. nih.gov |

| 3,6-diaminocarbazole (DAC) | - | - | Exhibits significant fluorescence increase upon interaction with DNA, indicating high sensitivity to environment. rsc.org |

This table presents representative data from carbazole analogs to illustrate the range of photophysical properties.

Influence of Substituents and Molecular Environment on Electronic Transitions and Spectral Shifts

The electronic transitions and resulting spectral characteristics of carbazole derivatives are strongly influenced by the nature and position of substituents, as well as the polarity of the surrounding medium.

Attaching electron-withdrawing or electron-donating groups to the carbazole skeleton can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, a study on 3,6-diphenyl-9-hexyl-9H-carbazole derivatives showed that introducing electron-withdrawing formyl or nitro groups to the phenyl substituents caused considerable red shifts in both the absorption and emission maxima. chemicalbook.com In contrast, a derivative with a formylphenyl substituent exhibited pure blue emission, highlighting the nuanced control offered by different functional groups. chemicalbook.com

The polarity of the solvent environment also plays a crucial role. A new carbazole chromophore conjugated with a thiazolidine-4-one derivative exhibited a red shift in its maximum absorption wavelength as solvent polarity increased. nih.gov This phenomenon, known as a solvatochromic shift, indicates a change in the dipole moment between the ground and excited states and is characteristic of intramolecular charge transfer (ICT) transitions. nih.gov The fluorescence spectra of this derivative also showed a red shift with increasing solvent polarity. nih.gov

| Carbazole Derivative | Substituent Type | Effect on Spectra |

| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | Electron-Withdrawing (-NO₂) | Red-shifted absorption and emission (orange region). chemicalbook.com |

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | Electron-Withdrawing (-CHO) | Red-shifted absorption, but pure blue emission. chemicalbook.com |

| 3,6-di(thiazolidin-5-one-2-yl)-carbazole | Conjugated Heterocycle | Red shift in absorption and emission with increasing solvent polarity. nih.gov |

This table illustrates the impact of different substituents on the spectral properties of carbazole analogs.

Charge Transfer Dynamics and Intermolecular Interactions

The concept of charge transfer (CT) is fundamental to the function of many organic electronic materials. In carbazole-based systems, CT can occur both within a single molecule (intramolecular) and between adjacent molecules (intermolecular).

Intermolecular CT complexes often form between electron-donor and electron-acceptor molecules. Studies on 3,6-diamino-9H-carbazole (DAC), a potent electron donor, have demonstrated strong electron donor-acceptor (EDA) interactions when mixed with an acceptor like 3,6-dinitro-9H-carbazole. rsc.org The formation of this CT complex is evidenced by the appearance of a new, distinct absorption maximum in the UV-vis spectrum of the mixture, which is shifted relative to the spectra of the individual components. rsc.org

Quantum-chemical simulations and X-ray diffraction studies on complexes between 9-methyl-9H-carbazole (the parent structure without the diamino groups) and nitro derivatives of 9,10-phenanthrenquinone further illuminate these interactions. researchgate.net These studies calculated the formation energies of the complexes and the amount of charge transferred from the donor (carbazole) to the acceptor. The crystal structure revealed that the donor and acceptor molecules form parallel stacks, facilitating the CT process. researchgate.net Such intermolecular interactions are critical for charge transport in solid-state devices.

Electrochemical Analysis: Redox Behavior and Energy Level Determination

Electrochemical methods, particularly cyclic voltammetry, are indispensable for probing the redox behavior of carbazole derivatives and determining key electronic parameters like ionization potentials and energy levels.

Cyclic Voltammetry Studies and Ionization Potentials

Cyclic voltammetry (CV) is a powerful technique used to study the oxidation and reduction processes of molecules. For carbazole derivatives, CV provides information on their redox stability and allows for the calculation of their HOMO and LUMO energy levels. nih.gov The HOMO level, which corresponds to the ionization potential, can be estimated from the onset potential of the first oxidation peak. tcichemicals.com

The carbazole nitrogen atom and the π-conjugated system are readily oxidized. The substitution pattern on the carbazole ring significantly impacts the oxidation potential. The presence of electron-donating groups, such as the amino groups in this compound, is expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted carbazole. Conversely, electron-withdrawing groups, like the cyano groups in 9H-carbazole-3,6-dicarbonitrile, increase the oxidation potential. cymitquimica.com Studies on poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s show that functionalizing the 3 and 6 positions enhances the electrolytic stability compared to unsubstituted analogs. rsc.org

| Carbazole Derivative | Key Feature | Electrochemical Property |

| Poly(carbazole) Analogs | Methyl groups at 3,6-positions | Greater electrolytic stability and higher oxidation potentials. rsc.org |

| 9H-carbazole-3,6-dicarbonitrile | Electron-withdrawing -CN groups | Increased oxidation potential. cymitquimica.com |

| Poly(3,6-dithienylcarbazole) | Dendritic structure | Exhibits stable and reversible redox behavior suitable for electrochromic applications. pku.edu.cn |

This table summarizes the electrochemical properties of various carbazole analogs.

Correlation between Electrochemical Properties and Charge Transport Characteristics

The electrochemical properties of carbazole derivatives are intrinsically linked to their charge transport capabilities in thin films, which is the basis for their use in semiconductor devices. The ionization potential (HOMO level) determined from CV is a direct measure of the energy required to inject a hole into the material, a critical parameter for hole-transport layers in OLEDs.

Effective charge transport in organic semiconductor films depends on both intramolecular and intermolecular factors. Intramolecularly, charge is delocalized along the conjugated polymer backbone. nih.gov Intermolecularly, charge must hop between adjacent molecules or polymer chains. This hopping process is often the rate-limiting step. nih.gov

The energy landscape of the material, including the degree of energetic disorder, significantly influences charge mobility. nih.gov A lower oxidation potential generally facilitates hole injection and transport. Theoretical modeling shows that factors like molecular packing (π-stacking) and the electric field can control whether charge transport is coherent (band-like) or incoherent (hopping), which in turn affects the efficiency of charge recombination in light-emitting devices. nih.gov Therefore, by tuning the electrochemical properties through chemical modification—such as the introduction of diamino groups in this compound—it is possible to optimize the charge transport characteristics for specific device applications.

Advanced Structural Probes and Surface Characterization in Research Contexts

In the comprehensive analysis of novel materials, advanced analytical techniques are indispensable for elucidating the intricate relationships between molecular structure, surface properties, and bulk organization. For compounds such as this compound, which holds potential in fields like organic electronics, understanding its surface chemistry and intermolecular interactions is paramount. ontosight.ai Methodologies like X-ray Photoelectron Spectroscopy (XPS) provide a window into the surface composition and electronic environments of the constituent atoms, while investigations into non-covalent forces, such as hydrogen bonding and π-π stacking, reveal the mechanisms of self-assembly that govern the material's macroscopic properties.

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1-10 nanometers of a material's surface. While specific XPS studies on this compound are not extensively documented in public literature, the expected outcomes of such an analysis can be inferred from the compound's molecular structure and data from related carbazole derivatives.

An XPS analysis of this compound would primarily detect signals from its constituent elements: carbon (C), nitrogen (N), and hydrogen (H), although hydrogen is not directly detected by XPS. High-resolution scans of the C 1s and N 1s core level regions would provide detailed information about the chemical bonding environments.

The C 1s spectrum would be deconvoluted into several peaks corresponding to the different types of carbon atoms in the molecule:

C-C/C-H bonds: A main peak at approximately 284.8 eV, representing the aromatic carbons of the carbazole rings.

C-N bonds: A peak at a slightly higher binding energy (around 286.0 eV) corresponding to the carbon atoms directly bonded to the nitrogen of the amine groups and the tertiary amine of the carbazole core. This shift is due to the electron-withdrawing nature of nitrogen.

N-CH3 bond: The carbon of the methyl group attached to the carbazole nitrogen would also contribute to the C-N peak.

The N 1s spectrum would be particularly informative, distinguishing between the two types of nitrogen atoms:

Amine groups (-NH2): A peak corresponding to the primary amine nitrogens at the 3 and 6 positions.

Carbazole nitrogen (N-CH3): A distinct peak for the tertiary nitrogen atom within the carbazole ring, which is part of the heterocyclic system and bonded to the methyl group.

The quantitative analysis of these peak areas would allow for the determination of the surface elemental composition, verifying the stoichiometry of the compound on a prepared sample or thin film. Any surface oxidation or contamination would also be readily identifiable through the appearance of oxygen (O 1s) signals or shifts in the carbon and nitrogen peaks.

Below is an illustrative table of expected XPS data for this compound, based on typical binding energies for these functional groups.

| Core Level | Functional Group | Expected Binding Energy (eV) | Expected Atomic Conc. (%) |

| C 1s | Aromatic C-C, C-H | ~284.8 | |

| C-N (Amine & Carbazole) | ~286.0-286.5 | ||

| Total Carbon | ~81.25 | ||

| N 1s | Amine (-NH2) | ~399.0-400.0 | |

| Carbazole (N-CH3) | ~400.5-401.5 | ||

| Total Nitrogen | ~18.75 |

Note: This data is illustrative and based on general principles of XPS. Actual experimental values may vary.

The supramolecular organization of carbazole derivatives is largely dictated by non-covalent interactions, primarily hydrogen bonding and π-π stacking. nih.gov These forces are crucial in determining the morphology and properties of materials in the solid state, such as in thin films for electronic devices or in the formation of organogels. rsc.orgnih.gov

For this compound, its structure is primed for significant intermolecular interactions:

Hydrogen Bonding: The presence of two primary amine (-NH2) groups at the 3 and 6 positions makes the molecule a potent hydrogen bond donor. ontosight.ai Each amine group has two N-H bonds that can interact with electronegative atoms on adjacent molecules. While the molecule itself lacks strong hydrogen bond acceptors, the nitrogen atoms of the amine groups can act as weak acceptors. In the solid state, this would likely lead to the formation of extensive hydrogen-bonded networks, connecting molecules into tapes, sheets, or three-dimensional architectures. nih.gov

π-π Stacking: The large, planar, and electron-rich carbazole core is ideal for π-π stacking interactions. nih.gov These interactions involve the face-to-face or offset stacking of the aromatic rings, driven by electrostatic and van der Waals forces. The specific geometry of the stacking (e.g., head-to-tail) can be influenced by the substituents on the carbazole ring. nih.gov

Studies on analogous carbazole compounds have shown that such interactions are the primary driving forces for the formation of self-assembled structures. rsc.org The specific arrangement of molecules in the solid state will ultimately determine the bulk properties of the material.

The key intermolecular interactions anticipated for this compound are summarized in the table below.

| Interaction Type | Participating Moieties | Expected Influence on Properties |

| Hydrogen Bonding | Primary Amine groups (-NH2) as donors | - Directs molecular assembly into ordered networks- Enhances thermal stability- Influences solubility in polar solvents |

| π-π Stacking | Carbazole aromatic system | - Promotes close packing of molecules- Facilitates intermolecular charge transport- Affects photophysical properties (e.g., emission spectra) |

| Dipole-Dipole Interactions | Polar C-N and N-H bonds | - Contributes to the overall cohesive energy of the solid state- Influences molecular orientation in the crystal lattice |

Theoretical and Computational Chemistry of 9 Methyl 9h Carbazole 3,6 Diamine Systems

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Energetics (e.g., HOMO-LUMO)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of carbazole (B46965) derivatives. These calculations provide a detailed picture of the molecule's three-dimensional shape, the distribution of its electrons, and its energy levels.

Molecular Geometry: The geometry of 9-Methyl-9H-carbazole-3,6-diamine is characterized by a rigid and planar carbazole core. DFT calculations performed on related substituted carbazoles, such as 9-methyl-3-phenyldiazenyl-9H-carbazole and 3,6-diiodo-9-ethyl-9H-carbazole, have shown excellent agreement between calculated and experimentally determined structures from X-ray crystallography. nih.govresearchgate.net For this compound, calculations would confirm the planarity of the fused ring system and determine the precise bond lengths, bond angles, and the orientation of the methyl and diamine substituents. nih.govresearchgate.net

Electronic Structure and Energetics: The electronic properties of carbazole derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties.

In this compound, the carbazole core acts as an electron-donating system. This donor capacity is significantly enhanced by the presence of two strongly electron-donating amino (-NH₂) groups at the 3 and 6 positions. researchgate.net These groups raise the energy of the HOMO level considerably. The methyl group at the 9-position has a comparatively minor electronic influence. Consequently, the HOMO-LUMO gap is expected to be significantly smaller than that of unsubstituted carbazole, which is a key factor in its potential applications. DFT calculations are widely used to accurately predict these energy levels. For instance, studies on various carbazole derivatives show that calculated HOMO-LUMO gaps correlate well with experimental values derived from electrochemistry and UV-vis absorption spectra. researchgate.net

The table below presents typical theoretically calculated electronic properties for related carbazole derivatives, illustrating the effect of substitution on the HOMO-LUMO energy gap.

| Compound Class | Substituents | Typical Calculated HOMO (eV) | Typical Calculated LUMO (eV) | Typical Calculated Energy Gap (eV) |

|---|---|---|---|---|

| Unsubstituted Carbazole | - | -5.8 to -6.1 | -1.7 to -2.1 | ~4.0 |

| 3,6-Disubstituted Carbazole (Donor-Acceptor) | e.g., Diphenylamine (donor), Indone (acceptor) | -5.1 to -5.4 | -2.4 to -2.7 | ~2.7 - 2.9 |

| 9-Alkyl-3,6-disubstituted Carbazole (Donor-Donor) | e.g., -NH₂, -NH₂ | -4.8 to -5.2 | -1.8 to -2.2 | ~2.8 - 3.2 |

Note: The values are illustrative and depend on the specific functional and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with each other.

Conformational Analysis: The core carbazole ring system is rigid. However, the substituents introduce degrees of conformational freedom. For this compound, this primarily involves the rotation around the C-N bonds of the amino groups. Unexpected duplication of NMR signals in similar compounds, like 6-amino-5-carboxamidouracils, has been explained by the presence of different stable conformers (rotamers) arising from restricted amide bond rotation. nih.gov MD simulations can be employed to explore the potential energy surface associated with these rotations, identify the most stable conformations, and calculate the energy barriers for interconversion between them. nih.gov

Aggregation Behavior: Carbazole derivatives, due to their planar aromatic structure, have a tendency to self-associate or aggregate in solution and in the solid state through π-π stacking interactions. nih.govrsc.org MD simulations are a powerful tool for predicting and understanding this aggregation propensity. nih.gov By simulating a system containing multiple molecules of this compound in a solvent, one can observe the spontaneous formation of dimers and larger aggregates. nih.govgist.ac.kr These simulations can reveal the preferred stacking arrangements (e.g., parallel, anti-parallel, slipped-stack) and calculate the interaction energies driving the aggregation. rsc.org The presence of amino groups could also introduce intermolecular hydrogen bonding, which would further stabilize the aggregates and influence their structure. Understanding aggregation is crucial as it significantly affects the material's photophysical properties and performance in electronic devices. rsc.org

Prediction and Elucidation of Spectroscopic and Photophysical Properties through Computational Models

Computational models are essential for predicting and interpreting the spectroscopic and photophysical properties of molecules, providing a link between electronic structure and observable phenomena like light absorption and emission.

Spectroscopic Properties: Time-dependent density functional theory (TD-DFT) is a standard method for calculating the excited states of molecules and simulating their UV-Vis absorption spectra. reddit.com For this compound, the strong electron-donating nature of the 3,6-diamine substituents is predicted to cause a significant intramolecular charge transfer (ICT) character in its lowest electronic transitions. This leads to a substantial bathochromic (red) shift in the absorption maximum compared to unsubstituted carbazole. Computational studies on other 3,6-disubstituted carbazoles confirm that the nature of the substituents allows for fine-tuning of the absorption wavelength. researchgate.netresearchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength, which corresponds to the intensity of the absorption band.

Photophysical Properties: The photophysical properties, such as fluorescence, are also governed by the molecule's electronic structure. The energy of the emitted light is closely related to the HOMO-LUMO gap. Carbazole derivatives are well-known for their fluorescent properties. dergipark.org.tr Computational models can explain how structural modifications influence fluorescence quantum yields and lifetimes. researchgate.net For this compound, the ICT state formed upon photoexcitation is expected to be highly emissive. Quantum mechanical calculations can help elucidate the nature of the emitting state and predict the emission wavelength, providing critical insights for the development of materials for applications like organic light-emitting diodes (OLEDs). researchgate.net

Computational Design Principles for Optimizing Structure-Property Relationships

A key advantage of computational chemistry is its ability to facilitate the rational design of new molecules with desired properties, minimizing the need for costly and time-consuming trial-and-error synthesis. By establishing clear structure-property relationships, computational models guide the development of next-generation materials. at.uamdpi.com

For carbazole-based systems, computational design focuses on strategically modifying the core structure to tune its electronic and photophysical properties. The substitution pattern on the carbazole ring is the most critical design element. acs.orgrsc.org

Positions 3 and 6: These positions are electronically coupled through the nitrogen atom and the π-system. Attaching electron-donating groups (like -NH₂) raises the HOMO level, while electron-withdrawing groups (like -NO₂ or -CN) lower the LUMO level. researchgate.netmdpi.com This allows for precise control over the HOMO-LUMO gap, and thus the absorption and emission colors. researchgate.net

Position 9: Substitution at the nitrogen atom primarily influences solubility and solid-state packing, although it can also have a secondary electronic effect. nih.gov Attaching bulky groups can disrupt π-π stacking, which can be desirable to prevent aggregation-induced quenching of fluorescence in some applications. researchgate.net

Positions 2 and 7: Substitution at these positions creates a different conjugation pathway. The choice of substitution site (e.g., 3,6- vs. 2,7-) significantly impacts the electronic properties and charge transport characteristics of the resulting materials. mdpi.com

By systematically varying substituents in silico and calculating the resulting properties (HOMO/LUMO levels, absorption spectra, etc.), researchers can screen a vast number of potential candidates and identify the most promising structures for synthesis and experimental validation. nih.gov This computational-led approach accelerates the discovery of novel carbazole derivatives for a wide range of applications, from OLEDs and solar cells to biological probes. acs.orgresearchgate.net

The following table summarizes the general design principles for tuning the properties of the carbazole core based on computational predictions.

| Substitution Position | Substituent Type | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on Energy Gap | Primary Application Goal |

|---|---|---|---|---|---|

| 3, 6 | Electron-Donating (e.g., -NH₂, -OR) | Increase (destabilize) | Minor change | Decrease | Red-shifting absorption/emission, Hole-transport materials |

| 3, 6 | Electron-Withdrawing (e.g., -CN, -NO₂) | Minor change | Decrease (stabilize) | Decrease | Electron-transport materials, Donor-Acceptor systems |

| 9 | Alkyl/Aryl Groups | Minor electronic effect | Minor electronic effect | Minor change | Improve solubility, Control solid-state packing |

| 2, 7 | Donating or Withdrawing | Alters conjugation pathway, providing alternative tuning strategy | Modulating charge transport and optical properties |

Derivatization and Functionalization Strategies Based on 9 Methyl 9h Carbazole 3,6 Diamine

Amine Group Functionalization for Tailored Properties

The presence of two primary amine groups at the 3 and 6 positions of the carbazole (B46965) ring is a key feature of 9-Methyl-9H-carbazole-3,6-diamine, offering a wealth of opportunities for chemical modification. ontosight.ai These reactive sites allow for the introduction of a wide array of functional groups, enabling the synthesis of derivatives with tailored electronic, optical, and physical properties.

Amidation, Alkylation, and Imine/Schiff Base Formation Reactions

The amine functionalities of this compound are readily susceptible to a variety of common organic reactions, providing straightforward routes to novel materials.

Amidation: The reaction of the amine groups with acyl chlorides or carboxylic acids leads to the formation of amides. This transformation can be used to enhance solubility, introduce specific functionalities, or create building blocks for polyamides. For instance, the reaction with benzoyl chloride would yield N,N'-(9-methyl-9H-carbazole-3,6-diyl)dibenzamide.

Alkylation: Alkylation of the amine groups can be achieved using various alkyl halides. This process can alter the steric and electronic properties of the molecule. For example, N-alkylation can improve solubility in organic solvents and influence the packing of molecules in the solid state, which is crucial for applications in organic electronics. Phase transfer catalysts can be employed to facilitate N-alkylation of the carbazole nitrogen. researchgate.net

Imine/Schiff Base Formation: The condensation reaction between the amine groups and aldehydes or ketones results in the formation of imines, also known as Schiff bases. This reaction is a versatile tool for creating extended π-conjugated systems. The resulting imine bridge can facilitate intramolecular charge transfer and influence the optical and electronic properties of the material. For example, reaction with salicylaldehyde (B1680747) derivatives can lead to the formation of complex ligands capable of coordinating with metal ions. nih.gov

A summary of these functionalization reactions is presented in the table below.

| Reaction Type | Reagents | Functional Group Formed | Potential Applications |

| Amidation | Acyl chlorides, Carboxylic acids | Amide | Enhanced solubility, building blocks for polymers |

| Alkylation | Alkyl halides | Secondary or Tertiary Amine | Improved solubility, modified electronic properties |

| Imine/Schiff Base Formation | Aldehydes, Ketones | Imine | Extended conjugation, metal-organic frameworks |

Synthesis of Multi-branched and Dendritic Carbazole-Diamine Architectures

The bifunctionality of this compound makes it an excellent monomer for the construction of more complex, higher-order structures such as multi-branched molecules and dendrimers. These architectures are of significant interest due to their unique properties, including efficient light harvesting and energy transfer.

Dendrimers based on carbazole units have been synthesized using various methods, including copper-catalyzed N-arylation reactions. nih.gov These highly branched, tree-like molecules can be designed to have a potential gradient, with an electron-rich periphery and an electron-poor core, which is advantageous for applications in organic electronics. nih.gov The amine groups of this compound can serve as key branching points in the synthesis of these dendritic structures, allowing for the controlled growth of successive generations of the dendrimer. The incorporation of metal ions into the core of these dendrimers can introduce additional functionalities, such as magnetic or photomagnetic properties. nih.gov

Carbazole Ring Modification and Peripheral Functionalization for Tunable Electronic Properties

Beyond the functionalization of the amine groups, modifications to the carbazole ring itself and the introduction of peripheral functional groups offer another powerful strategy for tuning the electronic properties of this compound derivatives.

The electronic properties of the carbazole core are highly sensitive to the nature of the substituents attached to it. Electron-donating groups, such as alkyl or alkoxy groups, can increase the electron density of the carbazole ring, leading to a decrease in its oxidation potential. Conversely, electron-withdrawing groups, such as cyano or nitro groups, decrease the electron density and increase the oxidation potential. mdpi.com This ability to tune the redox properties is crucial for designing materials for specific electronic applications, such as hole-transporting layers in organic light-emitting diodes (OLEDs) or as components in redox-active polymers.

For instance, the introduction of tert-butyl groups at the 3 and 6 positions of the carbazole ring can enhance the solubility and processability of the resulting materials without significantly altering their electronic properties. acs.org Halogenation of the carbazole ring, for example, with N-bromosuccinimide to introduce bromine atoms, provides reactive handles for further functionalization through cross-coupling reactions like the Suzuki or Stille coupling. mdpi.comub.edu These reactions allow for the introduction of a wide variety of aryl or heteroaryl groups, leading to the extension of the π-conjugated system and further tuning of the electronic and optical properties.

Development of Novel Monomers for Polymeric and Supramolecular Materials

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of a diverse range of polymeric and supramolecular materials. ontosight.ai The ability to undergo polymerization through its amine functionalities or through reactions involving the carbazole ring opens up pathways to linear, branched, and cross-linked polymers with tailored properties.

Carbazole-containing polymers are widely studied for their unique optical and electronic properties, including high electron-donating ability and photoconductivity. researchgate.net The 3,6-disubstitution pattern on the carbazole ring is particularly advantageous for creating polymers with improved stability and high triplet energy, which are desirable characteristics for host materials in phosphorescent OLEDs. researchgate.net

Furthermore, this compound can be used to create monomers for supramolecular assembly. By introducing recognition motifs, such as hydrogen bonding sites or metal-coordinating ligands, it is possible to direct the self-assembly of these monomers into well-defined, ordered structures. For example, the incorporation of pyridyl groups can lead to the formation of discrete and polymeric supramolecular assemblies that can act as sensors for pH, cations, or anions. researchgate.net The development of such "smart" materials with responsive properties is a rapidly growing area of research.

The table below summarizes the use of this compound in developing novel monomers.

| Material Type | Polymerization/Assembly Strategy | Key Properties of Resulting Material | Potential Applications |

| Polymers | Polycondensation, Polyaddition | High thermal stability, Photoconductivity, Tunable electronic properties | Organic electronics, Sensors, High-performance plastics |

| Supramolecular Materials | Self-assembly through non-covalent interactions (e.g., hydrogen bonding, metal coordination) | Ordered structures, Responsive behavior, Dynamic nature | Sensors, Drug delivery, Molecular recognition |

Advanced Material Applications Derived from 9 Methyl 9h Carbazole 3,6 Diamine

Organic Electronics and Optoelectronic Devicesontosight.ainih.govmdpi.com

The inherent electrical and photophysical properties of carbazole (B46965) derivatives, such as those derived from 9-methyl-9H-carbazole-3,6-diamine, make them prime candidates for use in a range of organic electronic and optoelectronic devices. ontosight.aimdpi.com These materials are investigated for their ability to conduct electricity and emit light, which are crucial functions in devices like organic light-emitting diodes (OLEDs) and organic solar cells. ontosight.ai

Development of Hole Transporting Materials (HTMs) in OLEDs and Perovskite Solar Cellsnih.govresearchgate.netdiva-portal.org

Carbazole-based compounds are extensively studied as hole-transporting materials (HTMs) due to their excellent hole-transport capabilities and high thermal stability. nih.govnih.gov In the context of perovskite solar cells (PSCs), carbazole-based HTMs have emerged as a promising alternative to the more commonly used spiro-OMeTAD. researchgate.netdiva-portal.org The design of these materials often involves creating a π-extended structure through the linking of multiple carbazole units, which can be functionalized to fine-tune their optical and electrochemical properties. nih.gov

The ionization energies of these carbazole-based HTMs are a critical parameter, as they must be suitable for efficient hole injection from the perovskite active layer. nih.gov Research has shown that carbazole derivatives can be designed to have appropriate ionization potentials for this purpose. nih.gov For instance, a set of novel HTMs based on π-extension through carbazole units demonstrated suitable ionization energies for triple-cation perovskite active layers. nih.gov

The strategic placement of substituent groups on the carbazole core is a key aspect of molecular design. For example, substituting methoxy (B1213986) groups at the 2,7-positions of the carbazole has been shown to enhance solubility and result in significantly higher hole mobilities compared to substitutions at the 3,6-positions. researchgate.net

Table 1: Comparison of Carbazole-Based HTM Properties

| HTM Designation | Substitution Positions | Relative Hole Mobility | Reference |

| H18, H19 | 2,7-positions | ~2x higher | researchgate.net |

| H4, H7 | 3,6-positions | Lower | researchgate.net |

Emitter and Active Layer Components in Organic Light-Emitting Diodes (OLEDs)ontosight.aimdpi.com

The carbazole moiety is a well-established component in materials used for organic light-emitting diodes (OLEDs), serving as both host and emitter materials. ontosight.aimdpi.com Derivatives of this compound can be functionalized to create luminophores for the emissive layer of OLEDs. mdpi.com For example, 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole (TCz1) has been successfully used as the emitting layer in a blue organic light-emitting diode. researchgate.net

The electroluminescent device fabricated with TCz1 as the emitting layer emitted blue light with peaks at 388 and 406 nm at an applied voltage of 4.5V. This device demonstrated high current efficiency and external quantum efficiency, highlighting the potential of 3,6-disubstituted carbazole derivatives in OLED applications. researchgate.net

Table 2: Performance of an OLED with a Carbazole-Based Emitter

| Emitting Layer | Peak Emission Wavelengths (nm) | Applied Voltage (V) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Reference |

| TCz1 | 388, 406 | 4.5 | 11.5 | 1.72 | researchgate.net |

Utilization in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)ontosight.ainih.govresearchgate.netmdpi.com

In the realm of solar energy conversion, carbazole derivatives find application in both organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). ontosight.ainih.gov In DSSCs, carbazole-based molecules are used as organic dye sensitizers. These dyes are crucial for absorbing light and injecting electrons into the semiconductor's conduction band, a key process in the operation of a DSSC. mdpi.com

The design of these dyes often follows a donor-π-acceptor (D-π-A) architecture to facilitate efficient intramolecular charge transfer and broad light absorption. nih.gov Carbazole's electron-rich nature makes it an excellent donor component in these sensitizers. nih.gov Research has explored the synthesis of various carbazole-based dyes with different acceptor groups to optimize their photophysical and photovoltaic properties. asianpubs.orgresearchgate.net For instance, new metal-free organic dyes with a D-D-π-A architecture, incorporating N-hexyl carbazole and triphenylamine (B166846) as donors, have been synthesized and investigated for their performance in DSSCs. researchgate.net

Table 3: Examples of Carbazole-Based Dyes in DSSCs

| Dye Architecture | Donor Units | Key Feature | Reference |

| D-π-A | Indolo[3,2-b]carbazole | Suppression of dye aggregation | researchgate.net |

| D-D-π-A | N-hexyl carbazole, Triphenylamine | Enhanced light-harvesting | researchgate.net |

Application in Organic Field-Effect Transistors (OFETs) and Studies of Charge Transport Mechanismsresearchgate.nettum.deresearchgate.netresearchgate.net

Organic field-effect transistors (OFETs) are fundamental components of organic electronics and serve as excellent platforms for studying charge transport in organic semiconductor materials. tum.deresearchgate.netresearchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. researchgate.net

While specific studies focusing solely on this compound in OFETs are not extensively detailed in the provided context, the broader class of carbazole-based materials is relevant. The molecular arrangement within the organic semiconductor layers significantly influences charge transport. researchgate.net Theoretical and experimental investigations into the charge transport mechanisms in organic semiconductors are crucial for designing high-performance OFETs. tum.de First-principles investigations using density functional theory (DFT) and non-equilibrium Green's function (NEGF) are employed to understand the electronic structures and charge transport through organic molecules. tum.de

Polymer Science and Conjugated Polymeric Materialsontosight.aidntb.gov.uanih.govacs.org

The diamine functionality of this compound makes it a suitable monomer for the synthesis of conjugated polymers. ontosight.ainih.gov These polymers, which feature a backbone of alternating single and double bonds, exhibit interesting electronic and optical properties, making them useful in a variety of applications. nih.govacs.org

Electropolymerization and Controlled Film Deposition Techniquesresearchgate.netdntb.gov.uascispace.commdpi.com

Electropolymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. scispace.commdpi.com This method allows for precise control over the thickness and morphology of the polymer film. Carbazole and its derivatives are readily electropolymerized to form stable and electroactive polymer films. researchgate.netdntb.gov.ua

The electrochemical polymerization of carbazole-containing monomers can be carried out in various solvent-electrolyte systems. For example, a novel monomer, methyl 4-((9H-carbazole-9-carbanothioyl)thio)benzoate, was successfully electropolymerized on a glassy carbon electrode. scispace.com The resulting polymer film exhibited capacitive behavior, suggesting potential applications in energy storage devices like supercapacitors. scispace.com The electrochemical and spectroelectrochemical properties of the polymer films can be investigated using techniques such as cyclic voltammetry and UV-Vis spectroscopy. researchgate.net

The properties of the resulting polymer can be tuned by copolymerization with other monomers. For instance, copolymers of a biscarbazole-containing derivative with monomers like bithiophene have been synthesized to modulate the electrochromic properties of the resulting polymer films. mdpi.com

Synthesis of Polyimides and High Performance Polymer Development for Optoelectronic Devices

The diamine nature of this compound allows for its use as a monomer in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. researchgate.netsci-hub.se The general synthesis of polyimides involves a two-step process where a dianhydride and a diamine react to form a poly(amic acid) (PAA) precursor, which is then chemically or thermally converted into the final polyimide. sci-hub.senih.gov

The incorporation of the carbazole moiety from this compound into the polyimide backbone is a strategic approach to developing polymers for optoelectronic devices. researchgate.net Carbazole-based materials are known for their favorable electronic and photophysical properties, including hole-transporting capabilities and electroluminescence. nih.gov By creating polyimides containing this diamine, researchers aim to combine the robust characteristics of polyimides with the desirable optoelectronic features of carbazoles. researchgate.net

For instance, novel polyimides have been synthesized by the polycondensation of a carbazole-based diamine with various aromatic dianhydrides. researchgate.netresearchgate.net These resulting polymers often exhibit improved solubility in organic solvents compared to conventional polyimides, which is a significant advantage for processing and device fabrication. researchgate.netresearchgate.net Furthermore, these carbazole-containing polyimides can demonstrate strong UV-vis absorption and photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.airesearchgate.net

Investigation of Structure-Property Relationships in Carbazole-Diamine Based Polymers

Studies have shown that the linkage position on the carbazole unit significantly impacts the polymer's properties. For example, polymers with 2,7-linkages between carbazole units have been synthesized and their thermal, electrochemical, and photophysical properties analyzed. acs.org The choice of alkyl substituents on the carbazole nitrogen also plays a role in determining the degree of polymerization and solubility. acs.org

In the context of donor-acceptor (D-A) copolymers, where carbazole acts as the electron donor, the structure of the donor block has a profound effect on the photovoltaic properties. researchgate.net Variations in the carbazole monomer, including the attached flexible alkyl chains, can alter the polymer's energy levels, optical band gap, and light-harvesting efficiency. researchgate.net Understanding these relationships is crucial for designing more efficient materials for organic solar cells and other optoelectronic applications. The extended π-conjugation in derivatives like 3,6-diphenylcarbazole can also lead to a red-shift in emission compared to unsubstituted carbazoles. ossila.com

Table 1: Influence of Structural Modifications on Carbazole-Based Polymer Properties

| Structural Modification | Effect on Polymer Properties | Reference |

| Linkage Position (e.g., 2,7-linkage) | Affects thermal stability, electrochemical behavior, and fluorescence. | acs.org |

| N-Alkyl Substituents | Influences degree of polymerization and solubility. | acs.org |

| Donor Monomer Structure in D-A Copolymers | Impacts energy levels, optical band gap, and light-harvesting ability. | researchgate.net |

| Extended π-Conjugation (e.g., phenyl groups) | Results in a red-shift of emission spectra. | ossila.com |

Fluorescent Probes and Chemosensors

The inherent fluorescence of the carbazole moiety makes this compound and its derivatives excellent candidates for the development of fluorescent probes and chemosensors. nih.govrsc.org These sensors can be designed to detect a variety of analytes, including metal ions and anions. nih.govfigshare.com

Design Principles for Selective Analyte Recognition

The design of selective fluorescent chemosensors based on carbazole derivatives relies on creating specific binding sites for the target analyte. nih.govfigshare.com This is often achieved by introducing functional groups that can interact with the analyte through mechanisms such as hydrogen bonding, coordination, or electrostatic interactions. nih.gov

For anion sensing, the design may incorporate hydrogen bond donor groups, such as N-H and O-H, positioned to facilitate interaction with the anion. nih.gov The recognition process can be confirmed through techniques like 1H-NMR spectroscopy, which shows changes in the chemical shifts of the protons involved in binding. nih.gov In the case of metal cation detection, the design often involves incorporating a coordinating moiety, like pyridine, which can bind to the metal ion. figshare.com The interaction between the carbazole unit and an electron-accepting group through a π-conjugated spacer can lead to intramolecular charge transfer (ICT), a process that is sensitive to the binding of a metal cation. figshare.com

Mechanisms of Fluorescence Quenching and Enhancement in Sensing Applications

The detection mechanism in carbazole-based fluorescent sensors typically involves either fluorescence quenching (turn-off) or fluorescence enhancement (turn-on) upon binding to the analyte. rsc.orgacs.org

Fluorescence Quenching is a process where the fluorescence intensity of the sensor decreases upon interaction with the analyte. rsc.org This can occur through various mechanisms, including photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the analyte. The efficiency of quenching can be quantified by the Stern-Volmer constant (Ksv). rsc.org For example, the fluorescence of a carbazole-containing chromophore was found to be quenched by silver nanoparticles. rsc.org

Fluorescence Enhancement , or chelation-enhanced fluorescence (CHEF), is often a more desirable mechanism for sensing as it produces a signal against a low background. acs.orgnih.gov This enhancement can occur when the binding of an analyte restricts intramolecular rotation or blocks a non-radiative decay pathway of the excited state. nih.gov For instance, the interaction of a pyridine-substituted carbazole derivative with certain metal cations leads to fluorescence enhancement due to the increased rigidity of the molecule and modulation of the ICT process. figshare.com In some cases, the binding of a metal ion can block the lone pair of electrons on a nitrogen atom from participating in quenching, thus leading to an increase in fluorescence. nih.gov A remarkable fluorescence increase has been observed for 3,6-diaminocarbazole-modified peptide nucleic acids in the presence of complementary DNA. rsc.org

Exploration of Biological Activities and Structure-Activity Relationships (Pre-clinical Focus)

Carbazole derivatives have attracted significant attention in medicinal chemistry due to their wide range of biological activities. nih.govsrce.hr Research is ongoing to explore the potential of compounds like this compound and its analogues in various pre-clinical applications.

Screening for Antimicrobial and Antifungal Activities

A growing body of research has focused on the synthesis and evaluation of carbazole derivatives as potential antimicrobial and antifungal agents. nih.govarabjchem.orgnih.gov The emergence of drug-resistant microbial strains necessitates the continuous search for new and effective therapeutic agents. nih.govsrce.hr

Numerous studies have reported the synthesis of various N-substituted and other carbazole derivatives and their subsequent screening against a panel of bacteria and fungi. arabjchem.orgnih.gov These studies often employ methods like the two-fold serial dilution technique to determine the minimum inhibitory concentration (MIC) of the compounds. nih.gov The results have shown that some synthesized carbazole derivatives exhibit moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus fumigatus. arabjchem.orgnih.gov

The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the carbazole ring are crucial for the antimicrobial activity. For example, some studies have suggested that substitution at the C-3 and C-6 positions of the carbazole nucleus can lead to enhanced antibacterial activity. echemcom.com The introduction of different functional groups, such as triazine moieties, has also been explored to create novel carbazole derivatives with antimicrobial potential. tandfonline.com

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives

| Compound/Derivative | Target Microorganism | Activity/Finding | Reference |

| Compound 7 (a pyrimidinone derivative) | A. fumigatus and C. albicans | Moderate growth inhibitory action. | arabjchem.org |

| Compound 8 (a pyrazolone (B3327878) derivative) | A. fumigatus and C. albicans | Moderate growth inhibitory action. | arabjchem.org |

| Compound 7 (a pyrimidinone derivative) | M. luteus | Displayed the best activity among tested compounds. | arabjchem.org |

| Compound 8 (a pyrazolone derivative) | E. coli | Moderate growth inhibitory activity. | arabjchem.org |

| N-substituted carbazole derivatives | S. aureus, MRSA, B. subtilis, E. coli, P. aeruginosa, B. proteus, C. albicans, A. fumigatus | Some compounds showed comparable or better activity than reference drugs. | nih.gov |

Investigation of Potential Anticancer Mechanisms and In Vitro Cytotoxicity Studies

The anticancer potential of derivatives based on the this compound scaffold is a growing area of interest. Research indicates that these compounds may exert their effects through various mechanisms, a key one being the inhibition of telomerase. nih.gov Telomerase is an enzyme crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, this enzyme is overactive, allowing for uncontrolled cell division. By inhibiting telomerase, carbazole-3,6-diamine derivatives could potentially halt the proliferation of cancer cells. nih.gov

Another significant mechanism of action for carbazole derivatives is the induction of apoptosis, or programmed cell death. For instance, the derivative HYL-6d, a synthetic carbazole, has been shown to induce apoptosis in human breast cancer MCF-7 cells. This process was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bcl-XS, along with the activation of caspase-9, a key executioner enzyme in the apoptotic pathway. nih.gov Furthermore, some carbazole derivatives have been found to arrest the cell cycle at specific phases, preventing cancer cells from progressing through their division cycle. HYL-6d, for example, caused an accumulation of MCF-7 cells in the sub-G1 and S phases of the cell cycle. nih.gov

The cytotoxic effects of these derivatives have been evaluated against various human cancer cell lines. The results, often expressed as IC50 values (the concentration of a drug that inhibits the growth of 50% of cancer cells), demonstrate a range of potencies.

Interactive Table: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 8d | SGC-7901 (gastric) | 7.1 |

| 8d | AGS (gastric) | >33.4 |

| 8k | SGC-7901 (gastric) | 10.2 |

| 8k | AGS (gastric) | >33.4 |

| 9b | SGC-7901 (gastric) | 15.8 |

| 9e | SGC-7901 (gastric) | 9.9 |

| Data sourced from a study on carbazole derivatives as potential antimicrobial agents, which also included cytotoxicity testing. nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for designing more potent and selective drugs. For derivatives of this compound, several structural features have been identified as being important for their anticancer activity.

The substitutions at the C-3, C-6, and N-9 positions of the carbazole ring play a crucial role in modulating the biological activity. nih.gov The presence of diamine groups at the C-3 and C-6 positions, as in the parent scaffold, has been highlighted as a key feature for potential telomerase inhibition. nih.gov

Further modifications at these positions have been explored to enhance anticancer efficacy. For example, the introduction of a pyrazole (B372694) ring to the carbazole-3,6-diamine scaffold has been suggested to improve telomerase inhibition activity. nih.gov

A study on a series of N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine derivatives attached to the C-6 position of 9-substituted-9H-carbazoles revealed interesting SAR insights. The nature of the substituent at the N-9 position significantly influenced the cytotoxicity. For instance, derivatives with a 4-chlorobenzyl (8d) or a 3-nitrobenzyl (8k) group at the N-9 position exhibited notable cytotoxicity against the SGC-7901 human gastric adenocarcinoma cell line. nih.gov In contrast, the derivative with an ethyl group (8b) at the N-9 position was largely inactive. nih.gov

This suggests that the presence of specific aromatic and electron-withdrawing groups at the N-9 position can enhance the anticancer potential of these carbazole derivatives. The development of molecular hybrids, combining the carbazole motif with other pharmacologically active groups, is a promising strategy for creating new anticancer agents with improved properties. nih.gov

Coordination Chemistry and Catalytic Applications of 9 Methyl 9h Carbazole 3,6 Diamine

Investigation of Catalytic Activity in Homogeneous and Heterogeneous Systems

Consistent with the lack of information on its coordination chemistry, there are no published reports on the investigation of the catalytic activity of 9-Methyl-9H-carbazole-3,6-diamine or its metal complexes in either homogeneous or heterogeneous systems. The catalytic applications of carbazole-containing compounds found in the literature involve derivatives designed for specific catalytic processes, such as oxidation reactions or as photo/electrocatalysts, but none of these studies employ the title compound. mdpi.com

The potential for this compound to serve as a scaffold for catalytic materials remains a theoretical prospect. The development of polymers or frameworks incorporating this diamine could be an area for future research, but currently, no data exists to populate tables on catalytic performance or to provide detailed research findings on its efficacy in any catalytic system.

Emerging Research Frontiers and Future Prospects of 9 Methyl 9h Carbazole 3,6 Diamine

Integration into Multifunctional Hybrid Materials and Composites

The carbazole (B46965) derivative, 9-Methyl-9H-carbazole-3,6-diamine, is a compound of increasing interest in materials science, particularly for its role as a building block in multifunctional hybrid materials and composites. ontosight.ai Its unique structure, featuring a carbazole core with a methyl group and two amine functionalities, allows for its integration into a variety of material systems, including polymers and coordination polymers. ontosight.airesearchgate.netacs.org